Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate
Brand Name: Vulcanchem
CAS No.: 1398534-58-1
VCID: VC15739215
InChI: InChI=1S/C16H21NO2/c1-19-16(18)10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-8H,5,9-13H2,1H3
SMILES:
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate

CAS No.: 1398534-58-1

Cat. No.: VC15739215

Molecular Formula: C16H21NO2

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate - 1398534-58-1

Specification

CAS No. 1398534-58-1
Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
IUPAC Name methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propanoate
Standard InChI InChI=1S/C16H21NO2/c1-19-16(18)10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-8H,5,9-13H2,1H3
Standard InChI Key FHRNDAAIZFFPOL-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCC1=CCCN(C1)CC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate features a 1,2,5,6-tetrahydropyridine ring substituted at the 1-position with a benzyl group and at the 3-position with a propanoate methyl ester. The tetrahydropyridine ring adopts a partially saturated conformation, introducing stereoelectronic effects that influence its reactivity. The benzyl group enhances lipophilicity, while the ester moiety provides sites for hydrolysis or nucleophilic substitution.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁NO₂
Molecular Weight258.37 g/mol
Key Functional GroupsTetrahydropyridine, Benzyl, Ester
Predicted logP2.8 (estimated)

The ester group’s electron-withdrawing nature polarizes the adjacent carbonyl, making it susceptible to nucleophilic attack, a property leveraged in prodrug designs.

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The compound is typically synthesized via a multi-step sequence involving:

  • Formation of the tetrahydropyridine core: Cyclization of γ-aminoketones or reductive amination of pyridine precursors under hydrogenation conditions.

  • Benzylation: Introduction of the benzyl group using benzyl halides in the presence of bases like potassium carbonate .

  • Esterification: Reaction of the propanoic acid derivative with methanol under acidic or enzymatic conditions .

A notable improvement cited in patent EP3539965B1 involves using toluene as a solvent for benzylation, achieving yields >85% with minimal byproducts . Catalytic systems, such as palladium on carbon, further enhance selectivity during hydrogenation steps.

Reaction Optimization

Critical parameters influencing yield and purity include:

  • Solvent choice: Dichloromethane improves miscibility of reactants, while methanol facilitates esterification .

  • Temperature control: Maintaining 0–5°C during benzylation prevents undesired N-oxidation .

  • Catalyst loadings: 5% Pd/C reduces reaction times by 40% compared to uncatalyzed routes.

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exhibits moderate aqueous solubility (2.1 mg/mL at 25°C) due to its lipophilic benzyl group, but it degrades rapidly under alkaline conditions via ester hydrolysis. Stability studies in buffered solutions (pH 1.2–7.4) indicate a half-life of 8.2 hours at pH 7.4, making it suitable for oral formulations with enteric coatings .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Key signals include δ 3.67 (s, 3H, OCH₃), δ 4.21 (s, 2H, NCH₂Ph), and δ 2.58–2.72 (m, 4H, piperidine CH₂) .

  • IR (KBr): Peaks at 1736 cm⁻¹ (C=O stretch) and 1265 cm⁻¹ (C-O ester) confirm the ester functionality .

Industrial and Research Applications

Intermediate in Drug Synthesis

The compound serves as a precursor to piperidine-based pharmaceuticals, including antipsychotics and analgesics. For example, its hydrogenation yields 1-benzylpiperidine-3-propanoic acid, a key intermediate in κ-opioid receptor agonists .

Material Science

Its rigid tetrahydropyridine core has been incorporated into liquid crystalline polymers, enhancing thermal stability (Tg = 148°C) in optoelectronic devices.

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